molecular formula C3H4BrN3 B107452 3-bromo-4-methyl-4H-1,2,4-triazole CAS No. 16681-73-5

3-bromo-4-methyl-4H-1,2,4-triazole

Cat. No. B107452
CAS RN: 16681-73-5
M. Wt: 161.99 g/mol
InChI Key: PYMVKLCRJYMSGC-UHFFFAOYSA-N
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Description

3-bromo-4-methyl-4H-1,2,4-triazole is a chemical compound with the CAS Number: 16681-73-5 . It has a molecular weight of 161.99 . The IUPAC name for this compound is 3-bromo-4-methyl-4H-1,2,4-triazole .


Synthesis Analysis

The synthesis of 1,2,4-triazoles can be achieved through various methods . One such method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration . This process allows for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .


Molecular Structure Analysis

The molecular structure of 3-bromo-4-methyl-4H-1,2,4-triazole consists of a triazole ring with a bromine atom attached at the 3rd position and a methyl group at the 4th position . The InChI key for this compound is PYMVKLCRJYMSGC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-bromo-4-methyl-4H-1,2,4-triazole is a solid at room temperature . It has a density of 1.9±0.1 g/cm³ . The boiling point is 255.9±23.0 °C at 760 mmHg . The compound has a molar refractivity of 31.3±0.5 cm³ . It has 3 hydrogen bond acceptors and no hydrogen bond donors .

Scientific Research Applications

Antimicrobial Activity

Triazoles, including 3-bromo-4-methyl-4H-1,2,4-triazole, have been found to exhibit significant antimicrobial activity . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

Anti-inflammatory Properties

Triazoles are known for their anti-inflammatory properties . They can potentially be used in the treatment of diseases caused by inflammation, such as arthritis and asthma .

Anticancer and Antitumor Activity

Triazoles have shown promising results in the field of oncology . They exhibit anticancer and antitumor activities, potentially inhibiting the growth of cancer cells .

Antiviral Properties

Triazoles have been found to possess antiviral properties . They can potentially inhibit the replication of viruses, making them potential candidates for the development of new antiviral drugs .

Anticonvulsant Activities

Triazoles have demonstrated potential in the treatment of seizures . They exhibit anticonvulsant activities, which could be beneficial in the treatment of epilepsy .

Agricultural Applications

Triazoles have been used in agrochemistry . They can act as pesticides, protecting crops from various pests .

Material Chemistry

Triazoles have important application value in various fields such as material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Antioxidant Activities

Triazoles have been found to possess antioxidant activities . They can potentially neutralize harmful free radicals in the body, contributing to the prevention of various diseases .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 3-bromo-4-methyl-4H-1,2,4-triazole are not mentioned in the search results, 1,2,4-triazoles are a subject of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

3-bromo-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c1-7-2-5-6-3(7)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMVKLCRJYMSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168194
Record name 4H-1,2,4-Triazole, 3-bromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-methyl-4H-1,2,4-triazole

CAS RN

16681-73-5
Record name 4H-1,2,4-Triazole, 3-bromo-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole, 3-bromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-methyl-4H-1,2,4-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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